molecular formula C10H21NO B1428120 [1-(2-Ethoxyethyl)cyclopentyl]methanamine CAS No. 1281229-10-4

[1-(2-Ethoxyethyl)cyclopentyl]methanamine

Cat. No.: B1428120
CAS No.: 1281229-10-4
M. Wt: 171.28 g/mol
InChI Key: ROBOTMSCERGPLX-UHFFFAOYSA-N
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Description

[1-(2-Ethoxyethyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C 10 H 21 NO and a molecular weight of 171.28 g/mol . Its structure features a cyclopentane ring substituted with an aminomethyl group and a 2-ethoxyethyl chain, classifying it as an organic amine. As a novel research chemical, its full spectrum of applications and mechanism of action are yet to be characterized and present an opportunity for investigative discovery . This compound is related to other synthetic intermediates like [1-(2-methoxyethyl)cyclopentyl]methanamine, suggesting potential utility in parallel research pathways, such as medicinal chemistry and the development of new molecular entities . Researchers may explore its properties as a building block in organic synthesis or probe its potential interactions with biological systems. This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should adhere to all applicable safety protocols and refer to the material safety data sheet for proper handling instructions.

Properties

IUPAC Name

[1-(2-ethoxyethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBOTMSCERGPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Cyclopentyl Precursors with 2-Ethoxyethyl Halides

A common route involves alkylating a cyclopentyl-based nucleophile (e.g., cyclopentylmethanol or cyclopentylmethanamine precursor) with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride) in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution (SN2 mechanism) under mild to moderate temperatures (50–80°C) in polar aprotic solvents like dimethylformamide or acetonitrile.

Typical reaction conditions:

Parameter Range / Value
Temperature 50–80 °C
Solvent DMF, acetonitrile
Base NaOH, K2CO3 (1.0–1.5 equiv)
Reaction time 4–12 hours
Molar ratio (cyclopentyl precursor : 2-ethoxyethyl halide) 1 : 1.1–1.5

This step yields the 2-ethoxyethyl-substituted cyclopentyl intermediate, which is then subjected to amination.

Reductive Amination to Introduce the Methanamine Group

Reductive amination is a widely used method for converting carbonyl-containing intermediates into amines. For [1-(2-Ethoxyethyl)cyclopentyl]methanamine, the process involves:

  • Reacting the 2-ethoxyethyl-substituted cyclopentyl aldehyde or ketone with ammonia or a primary amine source.
  • Using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under hydrogen pressure.

Key reaction parameters derived from analogous amine syntheses:

Parameter Value / Range
Temperature 20–80 °C (commonly 40–70 °C)
Pressure Atmospheric to 5 MPa (for catalytic hydrogenation)
Reducing agent Sodium cyanoborohydride or Pd/C catalyst with H2
Solvent Methanol, ethanol, or water-methanol mixtures
Reaction time 2–10 hours
pH Mildly acidic (pH 5–7) for imine formation

This method ensures high selectivity and yield of the target amine, minimizing side reactions such as over-alkylation or polymerization.

Catalytic Hydrogenation Approach

An alternative industrially scalable method involves catalytic hydrogenation of imine intermediates formed in situ from the aldehyde and amine reactants. Typical conditions include:

  • Hydrogen pressures ranging from 1 to 5 MPa.
  • Temperatures between 50°C and 80°C.
  • Use of heterogeneous catalysts such as Pd/C, Raney Nickel, or Pt/C.

This approach is advantageous for continuous flow synthesis, offering high purity and yield as reported in related amine syntheses.

Purification and Characterization

Following synthesis, purification is generally achieved by:

  • Fractional distillation under atmospheric or reduced pressure to separate the amine from unreacted starting materials and by-products.
  • Drying using molecular sieves or membrane pervaporation to reduce residual water content to below 0.05% by weight, ensuring high purity.

Analytical techniques used to confirm purity and structure include:

Technique Purpose
Gas Chromatography (GC) Quantitative and qualitative analysis of organic constituents
Karl-Fischer Titration Determination of residual water content
Nuclear Magnetic Resonance (NMR) Structural confirmation
Infrared Spectroscopy (IR) Identification of functional groups (e.g., ether C–O stretch ~1100 cm⁻¹)
Mass Spectrometry (MS) Molecular weight and fragmentation pattern analysis

Data Table Summarizing Typical Reaction Conditions and Outcomes

Step Reaction Type Conditions Yield (%) Notes
1 Alkylation of cyclopentyl precursor 50–80°C, NaOH base, DMF solvent, 4–12 h 75–90 High selectivity for substitution
2 Reductive amination (NaBH3CN) 40–70°C, pH 6, methanol solvent, 2–5 h 85–95 Mild conditions minimize side products
3 Catalytic hydrogenation 60–75°C, 1–5 MPa H2, Pd/C catalyst, 3–6 h 90–95 Suitable for scale-up, high purity
Purification Fractional distillation Atmospheric or reduced pressure 95 Removes residual impurities and water

Research Findings and Optimization Notes

  • Maintaining a controlled hydrogen pressure and temperature during catalytic hydrogenation improves selectivity and reduces formation of secondary by-products such as diethyl methyl amine analogs.

  • The molar ratio of reactants, especially in reductive amination, is critical; an excess of aldehyde (1.1–1.5 equiv) ensures complete conversion but must be balanced to avoid polymerization.

  • Use of a strong base catalyst in alkylation enhances reaction rates but excessive base can lead to side reactions, so catalytic amounts (~0.05 mol%) are recommended.

  • Water content in the reaction medium affects the equilibrium of imine formation; drying solvents and reagents prior to reaction improves yield.

  • Advanced purification using molecular sieves or membrane pervaporation can reduce water content to ppm levels, crucial for applications requiring high-purity amines.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Ethoxyethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Uses

Research indicates that derivatives of [1-(2-Ethoxyethyl)cyclopentyl]methanamine may possess pharmacological properties beneficial for treating conditions such as obesity and depression. Similar compounds have been investigated for their appetite-suppressing effects and potential to alleviate obesity-related comorbidities, including type 2 diabetes and cardiovascular diseases .

Cancer Research

The compound's structural analogs have shown promising cytotoxicity against various cancer cell lines. Studies suggest that modifications to the cyclopentyl structure can enhance selectivity and potency against specific cancer types, making it a candidate for further development in anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against common pathogens
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of compounds related to [1-(2-Ethoxyethyl)cyclopentyl]methanamine. These compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus, indicating their potential as therapeutic agents in treating bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that derivatives with similar structural motifs exhibit selective cytotoxicity towards various human cancer cell lines. The compounds displayed IC50 values in the low micromolar range, suggesting a strong potential for development into anticancer agents .

Mechanism of Action

The mechanism of action of [1-(2-Ethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring Size Salt Form Notable Properties
[1-(2-Ethoxyethyl)cyclopentyl]methanamine C10H21NO 171.27 (calculated) 2-ethoxyethyl Cyclopentyl Free amine Moderate polarity, stable scaffold
[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride C13H16ClFNO·HCl ~280.6 2-chloro-4-fluorophenyl Cyclopentyl Hydrochloride Crystalline solid, enhanced aqueous solubility
[1-(4-Chlorophenyl)cyclopentyl]methanamine C12H16ClN 209.72 (calculated) 4-chlorophenyl Cyclopentyl Free amine Lipophilic, potential bioactivity
(1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine C10H17NO2 183.24 2,2-dimethoxyethyl Cyclopentyl Free amine High polarity, NMR-confirmed structure
[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine hydrochloride C12H14Cl2N·HCl 280.6 2,5-dichlorophenyl Cyclopentyl Hydrochloride ≥95% purity, pharmaceutical relevance
[1-(2-ethoxyethyl)cyclopropyl]methanamine C8H17NO 143.23 2-ethoxyethyl Cyclopropyl Free amine Liquid, stored at 4°C
[1-(2-methoxyphenyl)cyclopropyl]methanamine C11H15NO 177.25 2-methoxyphenyl Cyclopropyl Free amine Liquid, aromatic electronic effects

Substituent Effects

  • Ether Chains (e.g., Ethoxyethyl, Dimethoxyethyl): Ethoxyethyl substituents enhance solubility in polar solvents compared to purely aliphatic or aromatic groups. The dimethoxyethyl analog (C10H17NO2) exhibits even higher polarity due to additional oxygen atoms, as evidenced by its NMR data . Cyclopropyl analogs with ethoxyethyl groups (e.g., [1-(2-ethoxyethyl)cyclopropyl]methanamine) are liquids at room temperature, suggesting lower melting points due to reduced molecular symmetry .
  • Aromatic Substituents (e.g., Chlorophenyl, Methoxyphenyl): Chlorophenyl groups increase lipophilicity and may enhance membrane permeability, making such compounds candidates for bioactive molecules. The dichlorophenyl derivative (C12H14Cl2N·HCl) is supplied as a hydrochloride salt, improving stability and handling .

Ring Size and Conformational Effects

  • Cyclopentyl vs. Cyclopropyl: Cyclopentyl rings provide conformational flexibility and moderate steric bulk, favoring interactions in drug-receptor binding. In contrast, cyclopropane derivatives (e.g., [1-(2-ethoxyethyl)cyclopropyl]methanamine) exhibit ring strain, which may increase reactivity or alter binding kinetics . Cyclobutyl analogs (e.g., [1-(2-ethoxyethyl)cyclobutyl]methanamine, C9H19NO) bridge the gap between cyclopentyl and cyclopropyl, offering intermediate strain and steric profiles .

Salt Forms and Physicochemical Properties

  • Hydrochloride salts (e.g., [1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride) are typically crystalline solids with enhanced aqueous solubility, critical for pharmaceutical formulations .
  • Free amines, such as [1-(4-Chlorophenyl)cyclopentyl]methanamine, are more lipophilic, favoring organic-phase reactions or passive diffusion in biological systems .

Biological Activity

[1-(2-Ethoxyethyl)cyclopentyl]methanamine is a cyclic amine with the molecular formula C10H21NOC_{10}H_{21}NO and a molecular weight of 171.28 g/mol. This compound is notable for its structural features, which include a cyclopentyl ring, a methanamine group, and a 2-ethoxyethyl chain. These characteristics contribute to its unique chemical properties and potential biological activities.

The synthesis of [1-(2-Ethoxyethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-ethoxyethyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction is generally performed at elevated temperatures to ensure complete conversion of the starting materials.

The biological activity of [1-(2-Ethoxyethyl)cyclopentyl]methanamine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various physiological processes, making it a candidate for therapeutic applications in medicine. The exact pathways and targets involved depend on the context of its use, which may include biochemical assays or drug development.

Comparative Analysis

To better understand the biological implications of [1-(2-Ethoxyethyl)cyclopentyl]methanamine, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesNotable Biological Activity
CyclopentylmethanamineCyclopentyl ring + amine groupModerate analgesic effects
2-EthoxyethylamineEthoxyethyl chain + amine groupPotential antidepressant properties
CyclopentylamineCyclopentyl ring + primary amineNeurotransmitter modulation

This table highlights how variations in structure can lead to differences in biological activity, suggesting that modifications in [1-(2-Ethoxyethyl)cyclopentyl]methanamine's structure could yield diverse pharmacological profiles.

Case Studies and Research Findings

Recent studies have explored the biological implications of cyclic amines:

  • Study on Analgesic Effects : A study evaluating the antinociceptive activity of methanol extracts from plants containing similar cyclic structures showed significant pain relief in rodent models, indicating potential pathways through which [1-(2-Ethoxyethyl)cyclopentyl]methanamine might exert similar effects .
  • Inhibition Studies : Research on related compounds has demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could provide insights into how [1-(2-Ethoxyethyl)cyclopentyl]methanamine might affect enzyme activity relevant to therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for [1-(2-Ethoxyethyl)cyclopentyl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A multigram synthesis approach for structurally related cyclopentylmethanamine derivatives involves nucleophilic substitution or reductive amination. For example, (1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine (3c) was synthesized via cyclopentane ring functionalization followed by amination. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C), and catalysts like Pd/C for hydrogenation. Optimize yields by adjusting stoichiometry of ethoxyethyl precursors and monitoring reaction progress via TLC or LCMS .

Q. How should researchers characterize [1-(2-Ethoxyethyl)cyclopentyl]methanamine using spectroscopic techniques?

  • Methodological Answer :
  • NMR : For analogous compounds, 1^1H NMR peaks for cyclopentyl protons appear at δ 1.6–2.1 ppm (multiplet), while ethoxyethyl groups show signals at δ 3.4–3.6 ppm (OCH2_2) and δ 1.1–1.3 ppm (CH3_3). 13^13C NMR typically exhibits cyclopentyl carbons at 25–35 ppm and amine-bearing carbons at 45–55 ppm .
  • LCMS/MS : Monitor molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. For example, a related compound (C10_{10}H17_{17}NO2_2) showed [M – CH3_3O]+^+ at m/z 152.1 .

Q. What are the critical safety protocols for handling [1-(2-Ethoxyethyl)cyclopentyl]methanamine?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C, away from moisture and oxidizers .
  • PPE : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in fume hoods to avoid inhalation .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers determine the physicochemical properties of [1-(2-Ethoxyethyl)cyclopentyl]methanamine?

  • Methodological Answer :
Property Method Example Data (Analogues)
LogP Shake-flask/HPLC retention time~2.1 (similar to cyclopentyl derivatives)
Water Solubility TurbidimetryLow (logS ≈ -3.5)
Melting Point Differential Scanning CalorimetryNot reported; estimate via DSC

Q. What analytical methods are suitable for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 65.37%, H: 9.44%, N: 7.80% for C10_{10}H17_{17}NO2_2) .

Advanced Research Questions

Q. How can the biological activity of [1-(2-Ethoxyethyl)cyclopentyl]methanamine be evaluated in antimicrobial assays?

  • Methodological Answer :
  • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
  • Cytotoxicity : Assess against mammalian cells (e.g., HEK293) via MTT assay. Compare IC50_{50} values to therapeutic indices .

Q. What computational strategies predict the reactivity of [1-(2-Ethoxyethyl)cyclopentyl]methanamine in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvent interactions (e.g., water/ethanol) using GROMACS. Analyze hydrogen bonding with ethoxyethyl groups .

Q. How can structure-activity relationship (SAR) studies be designed for cyclopentylmethanamine derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace ethoxyethyl with methoxypropyl or fluorophenyl ).
  • Pharmacophore Mapping : Use MOE or Schrödinger to correlate substituent electronegativity with receptor binding (e.g., amine-targeted GPCRs) .

Q. How should researchers address contradictions in reported thermodynamic data for this compound?

  • Methodological Answer :
  • Validation : Replicate measurements (e.g., boiling point via ebulliometry) under controlled conditions. Compare with published values for analogues (e.g., 2-(1-Cyclohexenyl)ethylamine: Tb_b = 189°C ).
  • Error Analysis : Identify systematic biases (e.g., calibration errors in DSC) and report confidence intervals .

Q. What strategies resolve stereochemical uncertainties in [1-(2-Ethoxyethyl)cyclopentyl]methanamine synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis. For analogues, cyclopentyl puckering angles influence stereoselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Ethoxyethyl)cyclopentyl]methanamine
Reactant of Route 2
[1-(2-Ethoxyethyl)cyclopentyl]methanamine

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